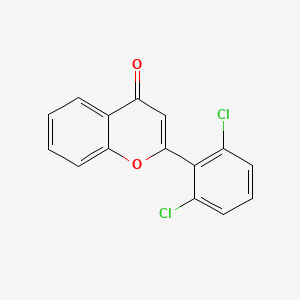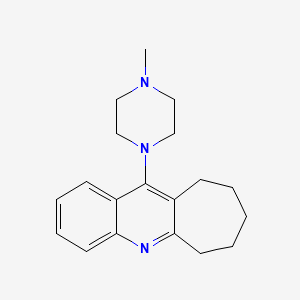![molecular formula C15H20Cl2N2 B11834907 3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane CAS No. 918653-00-6](/img/structure/B11834907.png)
3-(2,3-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Diclorofenil)-3,9-diazaspiro[5.5]undecano es un compuesto espirocíclico caracterizado por una estructura única que incluye un núcleo diazaspiro undecano con un sustituyente diclorofenilo. Los compuestos espirocíclicos son conocidos por su rigidez y su estructura tridimensional, que a menudo imparte propiedades químicas y biológicas únicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2,3-Diclorofenil)-3,9-diazaspiro[5.5]undecano generalmente implica la formación del núcleo espirocíclico seguida de la introducción del grupo diclorofenilo. Un método común implica la reacción de un compuesto diaza adecuado con un precursor diclorofenilo en condiciones controladas. La reacción a menudo requiere el uso de catalizadores y disolventes específicos para lograr altos rendimientos y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la coherencia y la eficiencia. Esto a menudo incluye el uso de reactores de flujo continuo y sistemas automatizados para controlar la temperatura, la presión y el tiempo de reacción. Se emplean pasos de purificación como la recristalización y la cromatografía para obtener el producto final con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
3-(2,3-Diclorofenil)-3,9-diazaspiro[5.5]undecano puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de óxidos correspondientes o derivados hidroxilados.
Reducción: Formación de compuestos espirocíclicos reducidos.
Sustitución: Formación de compuestos diazaspiro sustituidos con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
3-(2,3-Diclorofenil)-3,9-diazaspiro[5
Química: Utilizado como bloque de construcción para la síntesis de compuestos espirocíclicos más complejos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a su estructura única y actividad biológica.
Industria: Utilizado en el desarrollo de nuevos materiales y catalizadores
Mecanismo De Acción
El mecanismo de acción de 3-(2,3-Diclorofenil)-3,9-diazaspiro[5.5]undecano implica su interacción con dianas moleculares específicas. Por ejemplo, se ha demostrado que inhibe ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Las simulaciones de dinámica molecular han identificado posibles sitios de unión y vías involucradas en su actividad .
Comparación Con Compuestos Similares
Compuestos similares
1,9-Diazaspiro[5.5]undecano: Un compuesto relacionado con una estructura espirocíclica similar pero que carece del grupo diclorofenilo.
3-(2,3,4-Trimetoxibencilideno)-1,5-dioxaspiro[5.5]undecano-2,4-diona: Otro compuesto espirocíclico con diferentes sustituyentes y actividades biológicas.
Unicidad
3-(2,3-Diclorofenil)-3,9-diazaspiro[5.5]undecano es único debido a la presencia del grupo diclorofenilo, que confiere propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .
Propiedades
Número CAS |
918653-00-6 |
|---|---|
Fórmula molecular |
C15H20Cl2N2 |
Peso molecular |
299.2 g/mol |
Nombre IUPAC |
3-(2,3-dichlorophenyl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H20Cl2N2/c16-12-2-1-3-13(14(12)17)19-10-6-15(7-11-19)4-8-18-9-5-15/h1-3,18H,4-11H2 |
Clave InChI |
DPDHRMKSTVQDLK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


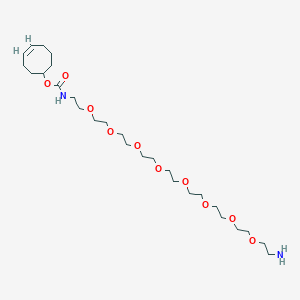
![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)-](/img/structure/B11834828.png)

![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one](/img/structure/B11834846.png)
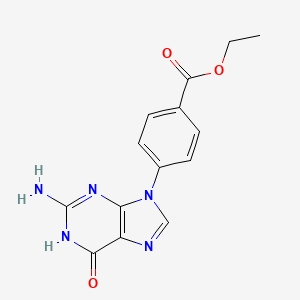

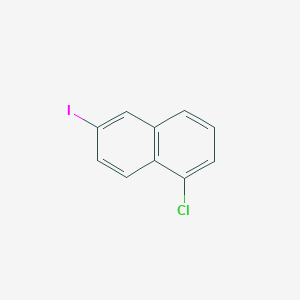

![5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11834874.png)
![8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one](/img/structure/B11834891.png)

![2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline](/img/structure/B11834898.png)
